5-Cyano-2-nitrobenzamide
Beschreibung
5-Cyano-2-nitrobenzamide (CAS No. 1369835-94-8) is a benzamide derivative with the molecular formula C₈H₅N₃O₃ and a molecular weight of 191.15 g/mol. Its IUPAC name is 2-amino-5-nitrobenzamide, and it features three distinct functional groups: a benzamide core (CONH₂), a nitro (-NO₂) group at position 2, and a cyano (-CN) group at position 5 . The electron-withdrawing nature of both nitro and cyano substituents influences its electronic properties, solubility, and reactivity.
Eigenschaften
IUPAC Name |
5-cyano-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c9-4-5-1-2-7(11(13)14)6(3-5)8(10)12/h1-3H,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBHDQRDAKZZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-nitrobenzamide can be achieved through several methods. One common approach involves the nitration of 5-cyano-2-aminobenzamide. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the direct condensation of 5-cyano-2-nitrobenzoic acid with ammonia or an amine derivative. This reaction can be facilitated by using a catalyst such as diatomite earth immobilized with a Lewis acidic ionic liquid (e.g., ZrCl4) under ultrasonic irradiation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyano-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Hydrolysis: The amide group can be hydrolyzed to a carboxylic acid (-COOH) and ammonia under acidic or basic conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as hydroxyl (-OH) or alkoxy (-OR) groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed
Reduction: 5-Amino-2-nitrobenzamide.
Hydrolysis: 5-Cyano-2-nitrobenzoic acid and ammonia.
Substitution: 5-Hydroxy-2-nitrobenzamide or 5-Alkoxy-2-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
5-Cyano-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: It is used in the development of advanced materials, including polymers and dyes.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-Cyano-2-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The cyano group can also participate in interactions with nucleophiles in biological systems, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis compare 5-cyano-2-nitrobenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and research insights.
Table 1: Key Properties of this compound and Analogues
Key Findings from Comparative Analysis
In 2-chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide, the dimethylamino group counterbalances the electron-withdrawing nitro and chloro groups, improving solubility in acidic media .
Thermal Stability: 2-Amino-5-nitrobenzoic acid exhibits a higher melting point (278°C) than its isomer, 5-amino-2-nitrobenzoic acid (234–242°C), likely due to stronger intermolecular hydrogen bonding from the ortho-positioned amino and carboxylic acid groups .
Structural Modifications: The cyclopropyl group in 5-chloro-N-cyclopropyl-2-nitrobenzamide introduces steric hindrance, which may affect binding to biological targets—a critical consideration in drug design . Fluorine in 5-amino-2-chloro-N-(2-fluorophenyl)benzamide enhances lipophilicity, a common strategy to improve bioavailability and blood-brain barrier penetration .
Analytical Characterization: Compounds like 2-chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide are rigorously analyzed via HPLC, LCMS, and NMR, underscoring their importance as high-purity pharmaceutical intermediates .
Biologische Aktivität
5-Cyano-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and antifungal applications. This article provides an overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of nitro compounds, characterized by the presence of both cyano and nitro functional groups. Its molecular structure can be represented as follows:
This structure contributes to its biological activity, particularly its interaction with various biological targets.
Insecticidal Activity
Research has indicated that this compound exhibits significant insecticidal properties. A study assessed its effectiveness against various pests, demonstrating high levels of lethality. For instance, when tested against Plutella xylostella (diamondback moth) and Tetranychus cinnabarinus (red spider mite), the compound showed promising results:
| Compound | Concentration (mg/L) | Lethality (%) |
|---|---|---|
| This compound | 400 | 97.22 |
| Cyproflanilide | 400 | 41.11 |
These results suggest that this compound is more effective than traditional insecticides at the same concentration, indicating its potential as a novel insecticide .
Antifungal Activity
In addition to its insecticidal properties, this compound has also been evaluated for antifungal activity. Preliminary assays revealed that it exhibits fungicidal effects against several fungal pathogens. For example:
| Pathogen | Compound | Fungicidal Activity (%) |
|---|---|---|
| Cucumber downy mildew | This compound | 74.07 |
| Other tested compounds | Various | Up to 100% |
The compound's ability to inhibit fungal growth further supports its potential use in agricultural applications .
The biological activity of this compound is hypothesized to involve interference with cellular processes in target organisms. Its nitro group may participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can damage cellular components. The cyano group might also play a role in binding with specific enzymes or receptors within the pests or fungi, disrupting their metabolic pathways.
Case Study 1: Insecticidal Efficacy
In a controlled laboratory setting, researchers conducted experiments to evaluate the efficacy of this compound on Tetranychus cinnabarinus. The methodology involved immersing infested leaves in varying concentrations of the compound and observing mortality rates over a defined period. Results indicated a dose-dependent response, with higher concentrations leading to increased lethality.
Case Study 2: Antifungal Testing
A separate study focused on the antifungal properties of this compound against Cucumber downy mildew. The compound was applied at different concentrations, and the inhibition rates were recorded. The findings confirmed that at optimal dosages, the compound effectively reduced fungal growth by over 70%, showcasing its potential as an agricultural fungicide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
